![molecular formula C11H6Cl4O3 B14281629 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol CAS No. 140650-97-1](/img/structure/B14281629.png)
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is a chlorinated phenol derivative with a furan ring attached via a methoxy group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The chlorination process can be achieved through electrophilic halogenation using chlorine gas in the presence of a catalyst . The furan ring is then introduced via a nucleophilic substitution reaction, where a furan-2-ylmethoxy group is attached to the chlorinated phenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its chlorinated structure.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol involves its interaction with cellular components. The chlorinated phenol structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit certain enzymes and metabolic pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other tetrachlorophenols.
Properties
CAS No. |
140650-97-1 |
|---|---|
Molecular Formula |
C11H6Cl4O3 |
Molecular Weight |
328.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(furan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H6Cl4O3/c12-6-8(14)11(9(15)7(13)10(6)16)18-4-5-2-1-3-17-5/h1-3,16H,4H2 |
InChI Key |
ZMCILPMRHWYAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

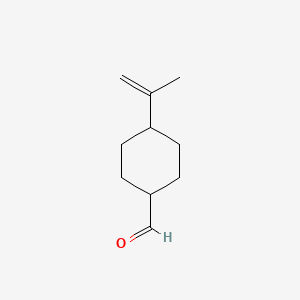
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
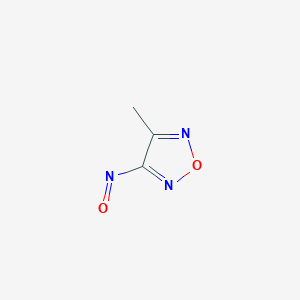
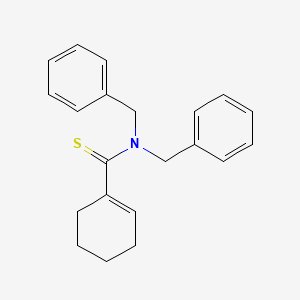
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
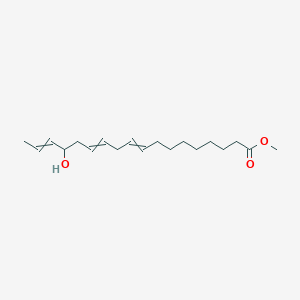
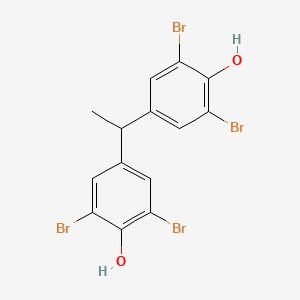
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
